2-Azido-1-methylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-1-methylbenzimidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with an azido group at the second position and a methyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-1-methylbenzimidazole typically involves the azidation of 1-methylbenzimidazole. One common method includes the reaction of 1-methylbenzimidazole with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the azide ion replaces a leaving group on the benzimidazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Azido-1-methylbenzimidazole undergoes various chemical reactions, including:
Cycloaddition Reactions: It reacts with unsaturated compounds to form triazole derivatives, diesters, and ynamines.
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different substituted benzimidazole derivatives.
Common Reagents and Conditions:
Cycloaddition Reagents: Diphenylketene, dimethyl acetylenedicarboxylate, methyl propiolate, and N,N-diethyl-phenylethynylamine are commonly used reagents for cycloaddition reactions with this compound.
Substitution Reagents: Various nucleophiles, such as amines and carboxylic acids, can react with the azido group under suitable conditions.
Major Products:
Triazole Derivatives: Formed through cycloaddition reactions.
Substituted Benzimidazoles: Resulting from nucleophilic substitution reactions
Scientific Research Applications
2-Azido-1-methylbenzimidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-azido-1-methylbenzimidazole and its derivatives often involves the formation of reactive intermediates, such as nitrenes, upon exposure to light or heat. These intermediates can covalently bind to target molecules, such as proteins or nucleic acids, leading to various biological effects. The specific molecular targets and pathways depend on the nature of the substituents on the benzimidazole ring and the type of reaction involved .
Comparison with Similar Compounds
- 2-Azido-4,5-difluoro-1-methylbenzimidazole
- 2-Azido-4,6-difluoro-1-methylbenzimidazole
- 2-Azido-4,5,7-trifluoro-1-methylbenzimidazole
Comparison: 2-Azido-1-methylbenzimidazole is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its fluorinated analogs, it exhibits different photoreactivity and chemical behavior. For instance, fluorinated derivatives show regioselective photooxygenation, which is not observed in the non-fluorinated compound .
Properties
IUPAC Name |
2-azido-1-methylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c1-13-7-5-3-2-4-6(7)10-8(13)11-12-9/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBPHCPFYTWTGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164817 |
Source
|
Record name | 2-Azido-1-methylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1516-73-0 |
Source
|
Record name | 2-Azido-1-methylbenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Azido-1-methylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.